15(S)-HETE Ethanolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

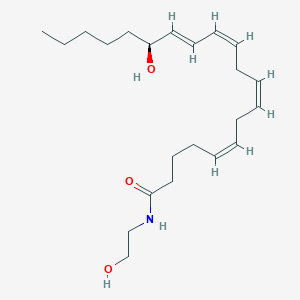

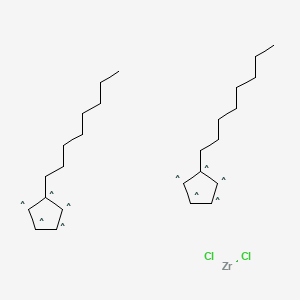

15(S)-HETE Ethanolamide is a chemical compound with the molecular formula C22H37NO3 . It is a type of fatty ethanolamide .

Synthesis Analysis

The synthesis of fatty ethanolamides like this compound can be achieved through the conversion of lauric and palmitic acid. This process involves the use of monoethanolamine and zirconium (IV) chloride as a metal catalyst in a mixed solvent of n-hexane and isopropanol . The substrate molar ratio, catalyst concentration, and the solvent ratio are significant parameters in this process .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 62 bonds. There are 25 non-H bonds, 5 multiple bonds, 16 rotatable bonds, 5 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The amidation reaction is conducted in a mixed solvent, reacting high oleic sunflower oil and ethanolamine in the presence of sodium methoxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 363.5 g/mol, a topological polar surface area of 69.6 Ų, and a complexity of 439. It has 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 16 rotatable bonds .

Aplicaciones Científicas De Investigación

Metabolism of Anandamide : 15(S)-HETE Ethanolamide is involved in the metabolism of anandamide, an endocannabinoid, into hydroxyeicosatetraenoic and epoxyeicosatrienoic acid ethanolamides, contributing to signaling in neurological, immune, cardiovascular, and other functions (Snider et al., 2007).

Synthesis and Characterization : Research has been conducted on the synthesis and characterization of 1-ethylamide and 1-ethanolamide of D-Cloprostenol and their 15-epimers, which is related to the study of this compound (Tănase et al., 2019).

Oxidative Metabolism by Cytochrome P450 Isoforms : this compound is oxidatively metabolized by cytochrome P450 isoforms, CYP2B6 and CYP2D6, into various products with functional consequences for endocannabinoid system signaling (Sridar et al., 2011).

Clinical Trials and Manufacture : There has been development in the robust synthesis of 15(S)-HETE for use in clinical trials, indicating its potential medicinal applications (Conrow et al., 2011).

Role in Lipoxygenase Activity : this compound is produced as a lipoxygenase product in human saliva and plays a role in the regulation of leukotriene B4, suggesting its importance in oral health (Green et al., 1987).

Enzymatic Production and Anticarcinogenic Effect : The enzymatic production of 15-HETE from arachidonic acid using soybean lipoxygenase has been studied for its anticarcinogenic effect (Kim et al., 2014).

Role in Ocular Mucin Secretion : 15(S)-HETE has been shown to stimulate mucin production in human conjunctiva, indicating its role in eye health (Jumblatt et al., 2002).

Effect on Endothelial Cells : Studies have shown that 15-HETE can have a mitogenic effect on endothelial cells, suggesting its role in cell proliferation and vascular health (Setty et al., 1987).

Inhibition of Apoptosis in Pulmonary Artery Smooth Muscle Cells : 15-HETE is known to suppress K+ channel activity and inhibit apoptosis in these cells, indicating its potential role in pulmonary health (Li et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds such as ethanolamine oleate have been shown to interact with calcium ions and coagulation factor xii . These interactions may play a role in the compound’s mechanism of action.

Mode of Action

It is known that fatty acid amides like dgla can interfere in cellular lipid metabolism and eicosanoid biosynthesis . This interference can lead to the production of compounds such as 15-(S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1), which have anti-inflammatory and anti-proliferative properties .

Biochemical Pathways

Similar compounds such as ethanolamine oleate have been shown to affect the inflammatory response and coagulation in vivo .

Pharmacokinetics

Similar compounds such as ethanolamine oleate have been shown to be rapidly cleared from the injection site within five minutes via the portal vein .

Result of Action

Similar compounds such as dgla have been shown to modulate inflammation by reducing mcp-1 and no production and expression .

Action Environment

For example, the bioavailability of oral semaglutide, a glucagon-like peptide-1 receptor agonist, was found to be influenced by post-dose fasting time and the volume of water ingested with the dose .

Direcciones Futuras

Future research directions could involve further exploration of the anti-inflammatory and anti-hyperalgesic effects of 15(S)-HETE Ethanolamide, similar to other ALIAmides like palmitoylethanolamide . Additionally, the optimization of the synthesis process and the exploration of new formulations could also be areas of interest .

Análisis Bioquímico

Biochemical Properties

. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

15(S)-HETE Ethanolamide has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKRCUYLKDPEK-BPVVGZHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research paper mentions changes in N-Acylethanolamines, including 15(S)-HETE Ethanolamide, in a mouse model of glaucoma. What is the significance of studying these compounds in the context of glaucoma?

A1: Glaucoma is a complex eye disease characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure. N-Acylethanolamines (NAEs) are a class of lipid signaling molecules that play roles in various physiological processes, including inflammation and neurotransmission. The study aimed to investigate whether changes in NAEs, like this compound, occur during the development of visual impairment in a glaucoma mouse model []. This is significant because understanding how these molecules change in the context of glaucoma could provide insights into the disease's pathogenesis and potentially identify novel therapeutic targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)